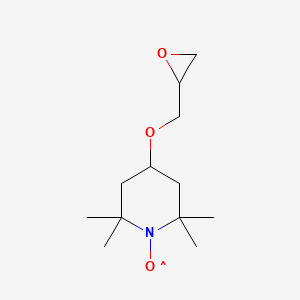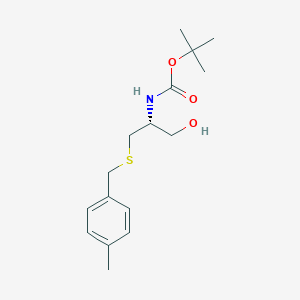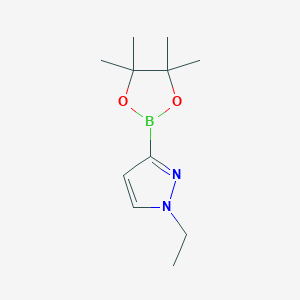
tert-Butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
Synthesis and Characterization
Intermediate in Biologically Active Compounds : Tert-butyl derivatives, including variants of tert-butyl piperidine-1-carboxylate, are frequently used as intermediates in the synthesis of various biologically active compounds. For example, one study discusses the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in compounds like crizotinib (Kong et al., 2016).
Key Intermediate in Drug Synthesis : Another study highlights the use of tert-butyl piperidine-1-carboxylate derivatives in the synthesis of drugs like Vandetanib (Wang et al., 2015).
Crystallography and Molecular Structure
X-ray Crystallography Studies : Some research focuses on understanding the crystal structure of tert-butyl piperidine-1-carboxylate derivatives, providing insights into molecular packing and hydrogen bonding patterns in these compounds (Didierjean et al., 2004).
Steric Properties and Synthetic Utility : Another study explores the synthesis and molecular structure of a sterically congested piperazine derivative, emphasizing the synthetic utility and novel chemistry of such compounds (Gumireddy et al., 2021).
Pharmaceutical Applications
Intermediates in Anticancer Drug Synthesis : Several studies report the synthesis of tert-butyl piperidine-1-carboxylate derivatives as intermediates for small molecule anticancer drugs (Zhang et al., 2018).
Building Blocks for Diverse Piperidine Derivatives : Research also includes the synthesis of tert-butyl piperidine-1-carboxylate derivatives as promising synthons for the preparation of diverse piperidine derivatives, which have applications in drug development (Moskalenko & Boev, 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds play a role in the degradation of extracellular matrix proteins .
Mode of Action
It is suggested that it may be used as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Biochemical Pathways
It is known to be used in the synthesis of fentanyl and its analogues , which suggests it may be involved in opioid signaling pathways.
Result of Action
It is known to be used as an intermediate in the manufacture of fentanyl and its analogues , which are potent opioid analgesics.
Analyse Biochimique
Biochemical Properties
tert-Butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with receptors, modulating their signaling capabilities. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function. For instance, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of specific metabolites .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency. Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound may result in adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage, organ dysfunction, or systemic toxicity. These effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles. The compound’s distribution can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
tert-butyl 4-(2-amino-4-fluorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(17)10-13(14)18/h4-5,10,12H,6-9,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKVHCOENZJJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155632 | |
| Record name | 1,1-Dimethylethyl 4-(2-amino-4-fluorophenoxy)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233954-92-1 | |
| Record name | 1,1-Dimethylethyl 4-(2-amino-4-fluorophenoxy)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-amino-4-fluorophenoxy)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B3027045.png)


![Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-](/img/structure/B3027049.png)


![1,2-Ethanediamine, N'-[2-(diethylamino)ethyl]-N,N-diethyl-](/img/structure/B3027057.png)
![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3027058.png)





